molecular formula C21H17N3O8S3 B1668376 Centa CAS No. 80072-86-2

Centa

Cat. No.: B1668376
CAS No.: 80072-86-2
M. Wt: 535.6 g/mol
InChI Key: PFVWVVUSAORMBB-VQIMIIECSA-N
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Description

CENTA, also known as 6-β-(2-carboxy-4-nitrophenyl)-3-[(2-thienyl)acetamido]cephalosporanic acid, is a chromogenic cephalosporin compound. It is primarily used as a substrate for β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The hydrolysis of this compound by β-lactamase results in a color change, making it a valuable tool for studying enzyme kinetics and screening for β-lactamase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

CENTA is synthesized from commercially available cephalothin. The synthesis involves the following steps :

    Preparation of 3-carboxyl-4-nitrothiophenol (TNB): Dissolve 5.05 mmol (2 g) of 5,5′-dithio-bis-(2-nitrobenzoic acid) in 100 ml of an aqueous solution of 0.5 M Tris base. Adjust the pH to 8.0 by adding 6 M hydrochloric acid. Add 7.1 mmol (1.1 g) of dithiothreitol, and stir the solution for 10 minutes at 22°C. Extract the mixture six times with 25 ml of ethyl acetate and acidify to pH 1.5 by adding 6 M hydrochloric acid.

    Coupling Reaction: React the prepared TNB with cephalothin under controlled conditions to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques to remove impurities and ensure the desired quality .

Chemical Reactions Analysis

Types of Reactions

CENTA undergoes hydrolysis by β-lactamase enzymes, resulting in the cleavage of the β-lactam ring. This reaction is crucial for studying β-lactamase activity and screening for inhibitors .

Common Reagents and Conditions

Major Products

The hydrolysis of this compound by β-lactamase results in the formation of 2-nitrothiobenzoate (NTB-) anion, which causes a color change from yellow to red .

Mechanism of Action

CENTA acts as a substrate for β-lactamase enzymes. The enzyme catalyzes the hydrolysis of the β-lactam ring in this compound, resulting in the formation of 2-nitrothiobenzoate (NTB-) anion. This reaction causes a color change, which can be monitored spectrophotometrically at 405 nm . The primary molecular target of this compound is the β-lactamase enzyme, and the pathway involved is the hydrolysis of the β-lactam ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CENTA

This compound is unique due to its high sensitivity to a wide range of β-lactamase enzymes, making it a valuable tool for kinetic studies and inhibitor screening. Unlike nitrocefin, this compound is more readily soluble in aqueous media, which eliminates the need for a cosolvent such as dimethyl sulfoxide in assays .

Properties

IUPAC Name

(6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVWVVUSAORMBB-VQIMIIECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230061
Record name CENTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80072-86-2, 9073-60-3
Record name CENTA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080072862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CENTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lactamase, β-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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